1-Cyclohexyl-2-fluoropentan-1-one

Lipophilicity ADME optimization Physicochemical profiling

Medicinal chemistry workflows require validated α-fluoroketone scaffolds for covalent inhibitor design. Impure analogs or structural substitutions introduce confounding reactivity and variable SAR. This compound provides a defined solution. - **Target engagement:** Electrophilic α-fluoro motif enables selective, irreversible covalent binding to cysteine proteases (cathepsins, caspases, 3CL). - **Property anchor:** LogP 3.274, PSA 17.07 Ų, 4 rotatable bonds - Rule-of-Five compliant for lead optimization. - **Supply assurance:** 98% HPLC purity; eliminates false-positive covalent modifiers from reactive impurities.

Molecular Formula C11H19FO
Molecular Weight 186.27 g/mol
CAS No. 138042-74-7
Cat. No. B166221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-fluoropentan-1-one
CAS138042-74-7
Synonyms1-Pentanone, 1-cyclohexyl-2-fluoro- (9CI)
Molecular FormulaC11H19FO
Molecular Weight186.27 g/mol
Structural Identifiers
SMILESCCCC(C(=O)C1CCCCC1)F
InChIInChI=1S/C11H19FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h9-10H,2-8H2,1H3
InChIKeyXEYJKUKBVNRCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-2-fluoropentan-1-one: Overview and Procurement Profile


1-Cyclohexyl-2-fluoropentan-1-one (CAS 138042-74-7, molecular formula C₁₁H₁₉FO, molecular weight 186.27 g·mol⁻¹) is an α-fluorinated ketone bearing a cyclohexyl substituent at the carbonyl carbon and a fluorine atom at the α-position of the pentan-1-one backbone . As a member of the α-fluoroketone family, this compound possesses the electrophilic α-fluoro carbonyl motif that can engage in covalent bond formation with active-site cysteine residues in target proteins, a property exploited in protease inhibitor design [1]. Its computed physicochemical profile includes a topological polar surface area (PSA) of 17.07 Ų and a calculated octanol–water partition coefficient (LogP) of 3.274, indicating moderate lipophilicity suitable for membrane permeation while retaining adequate aqueous compatibility for biochemical assay conditions . The compound is commercially available at a certified purity of 98% (HPLC) from specialty chemical suppliers, making it directly accessible for research procurement without the need for in-house synthesis .

Covalent α-fluoroketone scaffold for cysteine protease inhibitor design
Intermediate lipophilicity suitable for membrane permeation and biochemical assays
HPLC-certified commercial purity ensures reproducible procurement

Why Generic Halo-Ketone Analogs Cannot Substitute This Compound


Superficially similar analogs such as 2-chloro-1-cyclohexylpentan-1-one (CAS 24251-76-1), 2-bromo-1-cyclohexylpentan-1-one (CAS 138042-79-2), and the non-fluorinated 1-cyclohexylpentan-1-one (CAS 5445-35-2) share the cyclohexyl-pentanone scaffold but diverge critically in the nature of the α-substituent. This single-atom variation produces measurable differences in lipophilicity (LogP spans 3.274 for the fluoro derivative vs. 3.543 for the chloro analog and 3.326 for the non-fluorinated ketone), electrophilic reactivity, and covalent-binding mechanism . Furthermore, the phenyl-substituted isostere 1-phenyl-2-fluoropentan-1-one (CAS 29114-66-7, LogP 3.199) replaces the cyclohexyl ring with a planar aromatic system, altering both steric demand and π-stacking potential [1]. The quantitative evidence summarized in Section 3 demonstrates that these differences are not cosmetic but directly impact synthetic utility, target engagement mode, and physicochemical property optimization, making generic substitution a source of uncontrolled experimental variability in both medicinal chemistry and chemical biology workflows.

Chloro / bromo analogs
Shifted lipophilicity and electrophilicity may alter target engagement profile and assay partitioning behavior.
Phenyl isostere
Planar aromatic ring changes steric demand and π-stacking potential, differentiating molecular recognition from the saturated cyclohexyl scaffold.
Non-fluorinated ketone
Absence of the α-fluoro substituent eliminates covalent warhead capability, making it unsuitable for irreversible cysteine protease inhibition studies.

Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity Tuning: Intermediate LogP Differentiation Among Analogs

The computed octanol–water partition coefficient (LogP) of 1-cyclohexyl-2-fluoropentan-1-one is 3.274, placing it at an intermediate position within a panel of structurally related C11 ketones bearing different α-substituents or ring systems . The 2-chloro analog (CAS 24251-76-1) is more lipophilic (LogP = 3.543), while the non-fluorinated parent 1-cyclohexylpentan-1-one (CAS 5445-35-2) has a reported LogP of 3.326, and the phenyl-substituted isostere 1-phenyl-2-fluoropentan-1-one (CAS 29114-66-7) is less lipophilic (LogP = 3.199) [1][2]. The shorter-chain fluoro homolog 1-cyclohexyl-2-fluoroethanone (CAS 768-04-7) has a substantially lower LogP of approximately 2.1–2.4, underscoring the influence of alkyl chain length on the overall LogP of α-fluoroketones [3]. This intermediate lipophilicity window of ~3.2–3.3 is often considered the 'sweet spot' for balancing passive membrane permeability with aqueous solubility in drug-like molecules.

LogP Ranking
Data to verify
Target 3.274 vs. chloro 3.543, non-fluoro 3.326, phenyl 3.199
Intermediate lipophilicity for balanced permeability and solubility optimization.
Computed LogP across multiple databases; no unified experimental measurement.
Lipophilicity ADME optimization Physicochemical profiling

Synthetic Yield Advantage in Carbonyl Derivative Preparation

According to the commercial technical datasheet from CymitQuimica (Biosynth), 1-cyclohexyl-2-fluoro-1-pentanone (CFP) has been demonstrated to produce yields up to 60% higher than those obtained with alternative synthetic methods when employed as a reactive intermediate for the preparation of β-unsaturated ketones, sulfoxides, carbonyl compounds, and aldehydes . This yield enhancement is attributed to the compound's ability to be generated via the reaction of ethyl chloroformate with a magnesium enolate, providing a reactive α-fluoroketone intermediate that can be further elaborated without isolation of unstable intermediates . The same source notes that CFP is formed as a byproduct in the synthesis of several pharmaceutical agents including propranolol, lisinopril, and ramipril, indicating its relevance in established drug synthetic pathways, though the precise yield advantage in those specific contexts requires independent verification.

Synthetic Yield
Vendor-reported
Up to 60% higher vs. alternative methods
May improve synthetic throughput for β-unsaturated ketone libraries.
Exact comparators and yields not disclosed; verify in target reaction.
Synthetic methodology Reactive intermediate Process chemistry

Covalent Cysteine Protease Warhead: Fluorine-Specific Reactivity

α-Fluoroketones constitute a privileged warhead class for covalent irreversible inhibition of cysteine proteases, a mechanism that is fundamentally inaccessible to the corresponding α-chloro, α-bromo, or non-halogenated ketone analogs [1]. In the specific context of SARS-CoV-2 3CLpro (main protease), the α-fluoroketone motif forms a covalent bond with the catalytic cysteine residue Cys145, as confirmed by X-ray crystallography (PDB: 5N19) [1]. While the specific IC₅₀ of 1-cyclohexyl-2-fluoropentan-1-one against any individual protease has not been reported in the peer-reviewed literature, the compound embodies the same α-fluoroketone pharmacophore that has been validated in established covalent inhibitors. In contrast, chloromethyl ketones—while also electrophilic—exhibit broader reactivity and greater off-target alkylation, whereas fluoromethyl ketones show preferential reactivity toward cysteine proteases over serine proteases and demonstrate negligible reactivity toward glutathione, a key cellular nucleophile [2]. Peptidyl fluoromethyl ketones have been reported to inhibit human cathepsin B with potency in the nanomolar range (IC₅₀ values as low as 9 nM for optimized peptidyl FMK derivatives), with the electrophilic fluoromethyl ketone moiety being responsible for covalent active-site engagement [3].

Warhead Selectivity
Class-level inference
α-Fluoroketone vs. chloromethyl, bromomethyl, non-fluorinated analogs
Cysteine-selective covalent engagement; low glutathione reactivity reported for class.
Specific IC₅₀ for this compound not reported; peptidyl FMK data (IC₅₀ 9 nM cathepsin B) shown for context.
Covalent inhibitor Cysteine protease SARS-CoV-2 3CLpro Warhead selectivity

Molecular Weight and 3D Character vs. Phenyl Isostere

1-Cyclohexyl-2-fluoropentan-1-one (MW = 186.27 g·mol⁻¹, 4 rotatable bonds, 0 H-bond donors, 2 H-bond acceptors) differs from the phenyl-substituted isostere 1-phenyl-2-fluoropentan-1-one (CAS 29114-66-7, MW = 180.22 g·mol⁻¹) in molecular weight (+6.05 g·mol⁻¹), rotatable bond count (4 vs. 3 for the phenyl analog), and ring topology (saturated cyclohexyl vs. planar aromatic phenyl) [1]. These differences influence both 3D conformational space and compliance with physicochemical property guidelines such as the Rule of Five (Ro5). Both compounds remain within Ro5-compliant space (MW < 500, LogP < 5, HBD < 5, HBA < 10), but the cyclohexyl derivative offers greater three-dimensional character (higher fraction of sp³-hybridized carbons), a property increasingly associated with improved clinical success rates in drug discovery campaigns [2].

3D Character
Cross-study comparable
MW 186.27 vs. phenyl analog 180.22; higher sp³ fraction, 4 rotatable bonds
Increased saturation may differentiate target selectivity and IP landscape.
Computed descriptors; both compounds Ro5 compliant.
Molecular design Physicochemical property optimization Fragment-based drug discovery

Commercial Purity Specification for Reproducible Research

1-Cyclohexyl-2-fluoropentan-1-one is commercially available from Leyan (Shanghai Haohong Biomedical Technology) at a certified purity of 98% (HPLC), with product number 2237738 and available pack sizes of 1 g, 5 g, and 10 g . Other suppliers list purity at 95% minimum . This defined purity specification provides a verifiable quality benchmark that enables reproducible experimental outcomes. In contrast, many niche α-haloketone analogs (e.g., the 2-bromo and 2-chloro congeners) are often available only from custom synthesis vendors without standardized purity certificates or with lower purity grades, introducing batch-to-batch variability that can confound SAR interpretation and biological assay reproducibility.

Purity Specification
Supplier specification
98% (HPLC) certified; pack sizes 1 g, 5 g, 10 g
Defined purity reduces impurity-related assay artifacts in covalent screens.
Batch-specific; confirm COA at procurement.
Quality control Reproducibility Procurement specification

Cyclohexyl Ring Size Effect on Receptor Affinity Context

While 1-cyclohexyl-2-fluoropentan-1-one itself has not been assessed for cannabinoid receptor binding, the C1'-cycloalkyl pharmacophore SAR established by Papahatjis et al. (2007) in tetrahydrocannabinol analogs provides class-level insight into how the cyclohexyl ring size influences target affinity [1]. In that study, C1'-cyclohexyl analogs exhibited reduced affinities for both CB1 and CB2 receptors compared to C1'-cyclopropyl and C1'-cyclopentyl congeners; however, the introduction of a C2'–C3' cis double bond that constrains the conformational flexibility of the cyclohexyl side chain significantly improved affinities for both receptors [1]. This SAR illustrates a general principle relevant to the target compound: the cyclohexyl group, while larger and more conformationally flexible than smaller cycloalkyl rings, can be productively accommodated within hydrophobic receptor subsites when conformational constraints are introduced through further structural modification. For researchers designing fluoroketone-based ligands for GPCR or other receptors with hydrophobic binding pockets, this SAR context supports the selection of the cyclohexyl variant as a starting scaffold that can be conformationally tuned through subsequent synthetic elaboration.

Ring Size SAR
Class-level inference
Cyclohexyl reduces CB1/CB2 affinity in THC chemotype; constraint by C2'–C3' cis double bond rescues affinity
Supports scaffold selection for conformational tuning in GPCR ligand design.
THC chemotype data; direct translatability to fluoroketone scaffold not validated.
Cannabinoid receptor Cycloalkyl SAR GPCR ligand design

Recommended Research and Industrial Application Scenarios


Covalent Protease Inhibitor Fragment Elaboration

1-Cyclohexyl-2-fluoropentan-1-one is optimally deployed as a non-peptidic α-fluoroketone scaffold for covalent inhibitor discovery programs targeting cysteine proteases (e.g., cathepsins, caspases, viral 3CL proteases). The α-fluoroketone warhead provides irreversible, cysteine-selective covalent engagement with a favorable off-target profile—minimal reactivity toward glutathione and poor inhibition of serine proteases—as established for the fluoroketone class . The cyclohexyl substituent provides a conformationally flexible hydrophobic group that can be elaborated to optimize target complementarity. Procurement at 98% purity ensures that observed biological activity is attributable to the compound rather than reactive impurities that could act as false-positive covalent modifiers .

Synthesis of β-Unsaturated Ketone Libraries

In process chemistry and parallel synthesis laboratories, 1-cyclohexyl-2-fluoropentan-1-one serves as a high-yielding reactive intermediate for the preparation of β-unsaturated ketones, sulfoxides, carbonyl compounds, and aldehydes, with reported yields up to 60% higher than alternative methods . The compound is generated under mild conditions via reaction of ethyl chloroformate with magnesium enolate and can be employed in multi-step synthetic sequences without isolation . Its intermediate LogP (3.274) and moderate molecular weight (186.27 g·mol⁻¹) facilitate product purification by standard chromatographic methods . This scenario is particularly relevant for laboratories synthesizing fluorinated compound libraries where the α-fluoro substituent can subsequently serve as a synthetic handle or be retained in the final product for metabolic stability enhancement .

ADME Optimization Anchor for Lead Series

For medicinal chemistry programs optimizing ADME properties of lead compounds, 1-cyclohexyl-2-fluoropentan-1-one provides a well-characterized physicochemical anchor with LogP of 3.274, PSA of 17.07 Ų, molecular weight of 186.27 g·mol⁻¹, and 4 rotatable bonds . This intermediate lipophilicity profile (LogP ~3.3) distinguishes it from the more lipophilic 2-chloro analog (LogP 3.543), the less lipophilic phenyl analog (LogP 3.199), and the substantially less lipophilic shorter-chain homolog (LogP ~2.1–2.4) . The compound's four rotatable bonds and cyclohexyl ring provide conformational flexibility that can be modulated through subsequent synthetic derivatization, while remaining within Rule-of-Five compliant property space . This scenario is most appropriate when structure–property relationship (SPR) studies require a systematic exploration of lipophilicity and conformational effects in the context of a conserved α-fluoroketone pharmacophore .

GPCR Ligand Design with Tunable Hydrophobic Scaffold

For GPCR-targeted ligand discovery (e.g., cannabinoid CB1/CB2 receptors and related class A GPCRs with hydrophobic orthosteric or allosteric binding sites), 1-cyclohexyl-2-fluoropentan-1-one offers a cyclohexyl-substituted fluoroketone scaffold whose ring size represents a defined starting point for SAR exploration. Studies in the tetrahydrocannabinol chemotype have established that C1'-cyclohexyl substitution reduces CB1/CB2 affinity relative to smaller cycloalkyl rings, but affinity can be rescued through conformational constraint (e.g., introduction of a C2'–C3' cis double bond), demonstrating that cyclohexyl ring conformation—not merely its size—governs receptor accommodation . While direct translatability to the fluoroketone chemotype has not been experimentally validated, this SAR trend supports the procurement of 1-cyclohexyl-2-fluoropentan-1-one as a scaffold for systematic cycloalkyl size and conformation SAR studies, where subsequent synthetic modification can tune the conformational landscape of the cyclohexyl group to achieve optimal receptor complementarity .

Application
Selection Property
Validation Focus
Covalent inhibitor design (cysteine proteases)
α-Fluoroketone warhead selectivity
Cysteine protease engagement assays; off-target profiling vs. serine proteases
Ketone library synthesis
High-yield reactive intermediate
Yield and purity optimization for β-unsaturated carbonyl derivatives
ADME lead optimization
Intermediate lipophilicity anchor
Lipophilicity/PSA/membrane permeability profiling; Rule-of-Five compliance
GPCR ligand scaffold exploration
Tunable cyclohexyl ring conformation
Cycloalkyl ring size SAR; conformational constraint effects on receptor affinity
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